

Application Note: UPLC-MS/MS Analysis of Avenanthramides in Plant Extracts

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Compound of Interest

Compound Name: Avenanthramide D

Cat. No.: B1666152

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Abstract

Avenanthramides (AVAs) are a group of phenolic alkaloids found almost exclusively in oats (*Avena sativa* L.) that exhibit significant antioxidant and anti-inflammatory properties.^[1] This application note provides a detailed protocol for the extraction and quantitative analysis of AVAs from plant extracts using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The described methodology offers high sensitivity and selectivity, making it suitable for researchers, scientists, and drug development professionals investigating the therapeutic potential of these compounds. This document includes comprehensive experimental procedures, data presentation, and visualizations of the analytical workflow and a key signaling pathway modulated by Avenanthramides.

Introduction

Avenanthramides are comprised of an anthranilic acid derivative linked to a hydroxycinnamic acid derivative via an amide bond.^[1] Over 40 different AVAs have been identified, with the most abundant being Avenanthramide A, B, and C.^[1] Due to their potent biological activities, there is a growing interest in the accurate quantification of AVAs in various oat cultivars and products. UPLC-MS/MS has become the method of choice for this analysis due to its superior resolution, speed, and sensitivity compared to conventional HPLC methods.^[2] This document outlines a robust workflow for the extraction and analysis of AVAs, providing researchers with the necessary tools to accurately assess their concentrations in plant-derived samples.

Experimental Protocols

Sample Preparation: Extraction of Avenanthramides

This protocol is adapted from established methods for the extraction of AVAs from oat flour or milled groats.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Milled oat samples (passed through a 0.5 mm sieve)
- 80% Methanol (HPLC grade)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Centrifuge
- Rotary evaporator or vacuum centrifuge
- Vortex mixer
- Orbital shaker
- 0.22 μ m Syringe filters (PTFE)

Procedure:

- Weigh 5.0 g of the milled oat sample into a centrifuge tube.[\[3\]](#)[\[4\]](#)
- Add 35 mL of 80% methanol to the tube.[\[3\]](#)[\[4\]](#)
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Place the tube on an orbital shaker and agitate for 30 minutes at room temperature.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Centrifuge the mixture at 1,600 x g for 10 minutes to pellet the solid material.[\[5\]](#)
- Carefully decant the supernatant into a clean collection flask.[\[5\]](#)
- Repeat the extraction (steps 2-6) on the remaining pellet to maximize the yield and combine the supernatants.[\[5\]](#)

- Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[3][4][5]
- Reconstitute the dried extract in 2 mL of methanol.[3][5]
- Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.[3][4]

UPLC-MS/MS Analysis

Instrumentation:

- A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][4]

Chromatographic Conditions:

- Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
- Mobile Phase A: Water with 0.1% Formic Acid[2]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]
- Flow Rate: 0.35 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Gradient:
 - 0-1.0 min: 10% B
 - 1.0-12.0 min: 10-75% B
 - 12.0-12.5 min: 75-95% B
 - 12.5-13.5 min: 95% B

- 13.5-14.0 min: 95-10% B
- 14.0-16.0 min: 10% B

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.0 kV
- Cone Voltage: 30 V
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr
- Collision Gas: Argon
- Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Avenanthramide A (2p)	299.1	135.1	30	20
Avenanthramide B (2f)	329.1	165.1	30	18
Avenanthramide C (2c)	315.1	151.1	30	18

| Internal Standard (e.g., Tranilast) | 246.1 | 121.1 | 30 | 22 |

Data Presentation

The following tables summarize the quantitative data for Avenanthramide content in different oat cultivars as reported in the literature.

Table 1: Total Avenanthramide Content in Various Oat Cultivars.

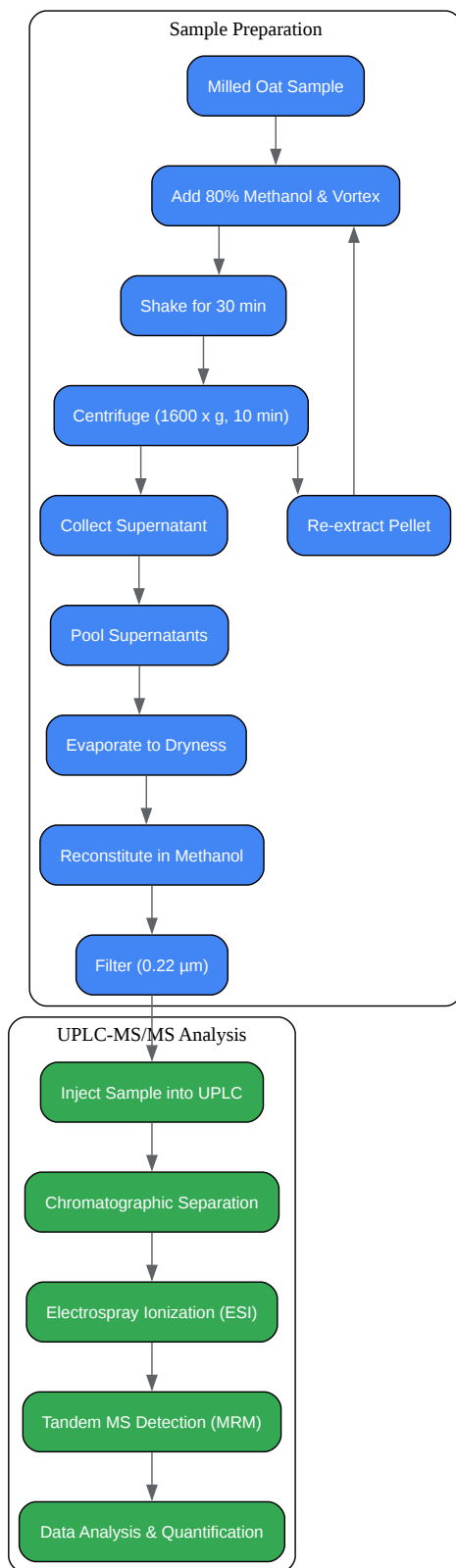
Oat Cultivar	Total Avenanthramides (mg/kg dry weight)	Reference
Avetron	26.7 ± 1.44	[3][6]
Viviana	185 ± 12.5	[3][6]
Korok	84.9	[7]
Raven	106.3	[7]
Various Cultivars (Range)	25 - 407	[6][7]

Table 2: Avenanthramide Content in Finnish Oat Cultivars (mg/kg).[3]

Cultivar	Avenanthramide A (2p)	Avenanthramide B (2f)	Avenanthramide C (2c)	Total AVAs
Akseli	5.8 ± 0.3	19.3 ± 0.9	12.5 ± 0.6	37.6 ± 1.8
Avetron	3.5 ± 0.2	12.9 ± 0.7	10.3 ± 0.5	26.7 ± 1.4
Peppi	7.9 ± 0.4	28.1 ± 1.3	18.4 ± 0.9	54.4 ± 2.6
Ivory	10.2 ± 0.5	35.7 ± 1.7	23.2 ± 1.1	69.1 ± 3.3
Marika	12.5 ± 0.6	43.8 ± 2.1	28.5 ± 1.4	84.8 ± 4.1
Riina	15.8 ± 0.8	55.3 ± 2.6	36.0 ± 1.7	107.1 ± 5.1
Rocky	18.2 ± 0.9	63.7 ± 3.0	41.5 ± 2.0	123.4 ± 5.9
Viviana	26.7 ± 1.3	93.5 ± 4.4	60.8 ± 2.9	181.0 ± 8.6

Visualizations

Experimental Workflow

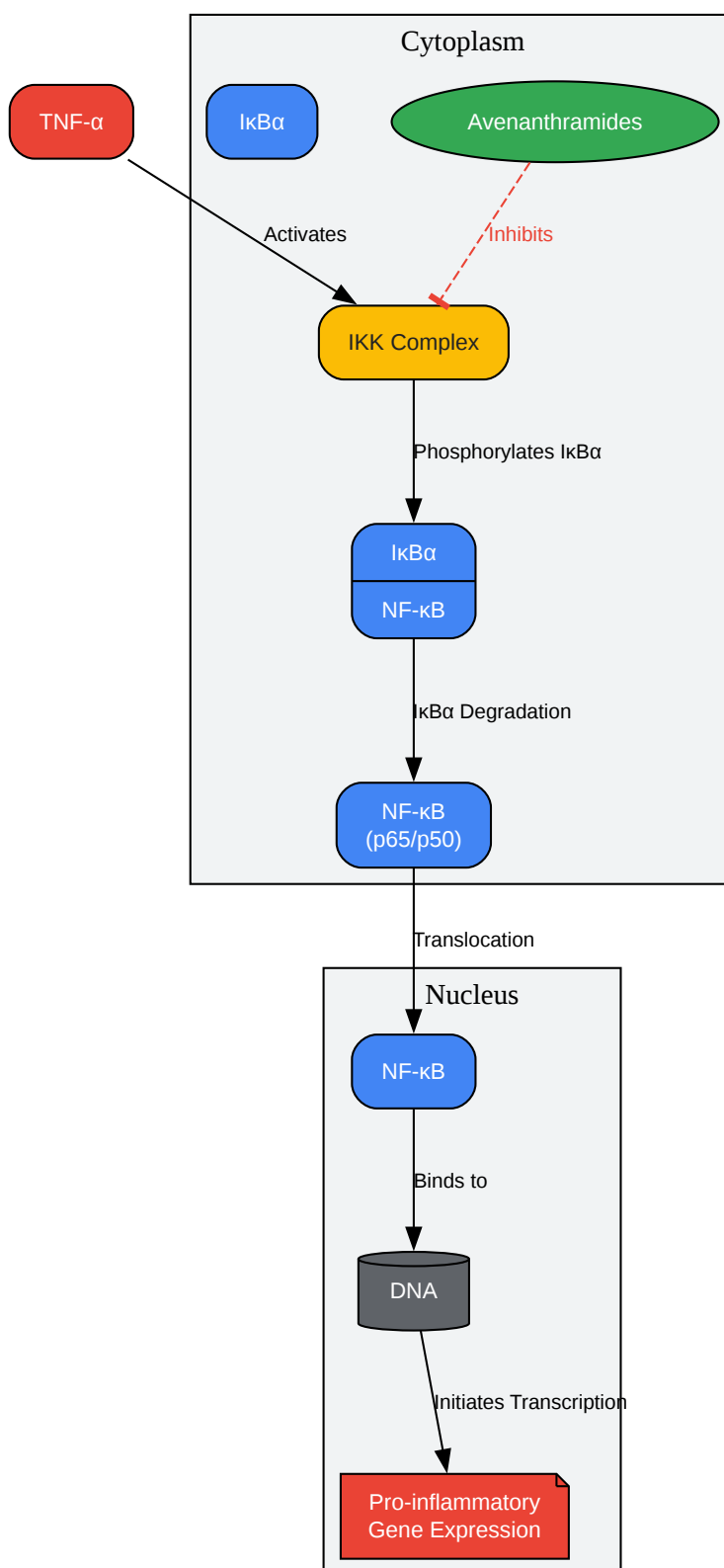


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Caption: Experimental workflow for Avenanthramide analysis.

Avenanthramide Inhibition of the NF- κ B Signaling Pathway

Avenanthramides have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[1][7][8][9][10] They can suppress the activity of the I κ B kinase (IKK) complex, which prevents the degradation of I κ B α and the subsequent translocation of NF- κ B to the nucleus.[8][9][10] This inhibition leads to a downregulation of pro-inflammatory gene expression.[6][10]



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Caption: Inhibition of the NF-κB pathway by Avenanthramides.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of Avenanthramides in plant extracts. The provided protocols and data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The visualization of the experimental workflow and the inhibitory action of Avenanthramides on the NF- κ B signaling pathway further aids in the understanding and application of this analytical technique for the study of these potent bioactive compounds.

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- To cite this document: BenchChem. [Application Note: UPLC-MS/MS Analysis of Avenanthramides in Plant Extracts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666152#uplc-ms-ms-analysis-of-avenanthramides-in-plant-extracts>]

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